molecular formula C6H8FNO3 B053098 5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione CAS No. 124315-49-7

5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione

Cat. No.: B053098
CAS No.: 124315-49-7
M. Wt: 161.13 g/mol
InChI Key: GVEWGWPOAKCEOY-UHFFFAOYSA-N
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Description

5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione is a high-purity chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule features an oxazolidine-2,4-dione core, a heterocyclic scaffold known for its diverse biological activities, strategically substituted with both methyl and 2-fluoroethyl functional groups. The presence of the 2-fluoroethyl moiety is particularly noteworthy, as it can serve as a potential precursor or synthetic intermediate for the development of radiolabeled probes, such as fluorine-18 (¹⁸F) containing tracers for Positron Emission Tomography (PET) imaging. This makes it a valuable tool for researchers investigating the pharmacokinetics, biodistribution, and target engagement of related pharmaceutical compounds in preclinical models.

Properties

IUPAC Name

5-(2-fluoroethyl)-5-methyl-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNO3/c1-6(2-3-7)4(9)8-5(10)11-6/h2-3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEWGWPOAKCEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)O1)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antiviral efficacy, and underlying mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to a class of oxazolidine diones that are characterized by their cyclic structure containing nitrogen and oxygen atoms. The presence of the fluorinated ethyl group is hypothesized to enhance biological activity through improved pharmacokinetic properties.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound and its derivatives.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, MTT assays revealed that derivatives of this compound showed IC50 values ranging from 4.9 μM to 19.56 μM against different cancer types including lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231) .

Table 1: Cytotoxic Activity of this compound Derivatives

Cell LineIC50 (μM)
A549 (Lung)19.56
MDA-MB-231 (Breast)4.9
HT-1080 (Fibrosarcoma)18.00
HCT-116 (Colon)15.00

These results indicate a promising profile for further development as an anticancer agent.

The mechanism by which this compound induces apoptosis in cancer cells has been explored through various methodologies:

  • Caspase Activation : Studies have shown that treatment with this compound leads to the activation of caspase-3/7, crucial mediators in the apoptotic pathway.
  • Cell Cycle Arrest : Flow cytometry analysis indicated that this compound causes cell cycle arrest at the G2/M phase, preventing further division and promoting cell death .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral activity.

Efficacy Against Viruses

Research has indicated that derivatives of this compound exhibit antiviral activity against various pathogens. For example, certain analogs were tested against SARS-CoV-2 and showed moderate inhibitory effects with EC50 values exceeding 100 μM .

Table 2: Antiviral Activity Against SARS-CoV-2

CompoundEC50 (μM)
5-(2-Fluoroethyl)...>100

Case Studies

A notable case study involved the synthesis and characterization of various derivatives of the oxazolidine diones, where researchers assessed their biological activities across multiple cancer types and viral infections. The findings demonstrated a consistent trend where modifications to the chemical structure significantly influenced both cytotoxicity and antiviral efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Indoleamine 2,3-Dioxygenase (IDO) Inhibition

One of the primary applications of 5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione is in the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation. The compound has been shown to modulate IDO activity effectively, which can enhance the efficacy of anti-cancer treatments and address immunosuppression associated with various diseases, including cancer and HIV infections. The patent literature indicates methods for treating IDO-mediated immunosuppression by administering this compound in effective amounts .

1.2 Cancer Treatment Enhancement

In combination with anti-cancer agents, this compound can improve therapeutic outcomes. Studies have demonstrated that the compound's IDO-inhibiting properties can synergistically enhance the effectiveness of existing cancer therapies, potentially leading to better patient responses .

Case Studies and Research Findings

3.1 In Vivo Studies on Tissue pH Indicators

Research has explored the use of fluorinated oxazolidines as indicators for tissue pH levels. In vivo studies involving this compound have shown promising results in accurately reflecting pH changes in biological tissues, which is crucial for understanding tumor microenvironments and other physiological conditions .

3.2 Environmental Applications

Beyond medicinal uses, there are emerging studies on the environmental applications of fluorinated compounds like this compound in wastewater treatment processes. These studies focus on the degradation of fluorinated pollutants using electrocoagulation techniques, highlighting the compound's potential role in environmental remediation efforts .

Data Summary Table

Application AreaDescriptionKey Findings
IDO InhibitionModulates immune responseEnhances anti-cancer treatment efficacy
Cancer TherapySynergistic effects with anti-cancer agentsImproved patient outcomes observed
Tissue pH IndicatorMonitors physiological pH levelsAccurate reflection of tissue pH changes
Environmental RemediationTreatment of fluorinated wastewaterEffective degradation observed

Comparison with Similar Compounds

Structural Analogues within the Oxazolidine-2,4-dione Family

Compound 8j ()
  • Structure : 3-(3,5-Dichlorophenyl)-5-(2-((4-fluorophenyl)sulfonyl)ethyl)-5-methyloxazolidine-2,4-dione.
  • Key Differences :
    • The sulfonyl group and dichlorophenyl substituent introduce strong electron-withdrawing effects, contrasting with the simpler 2-fluoroethyl group in the target compound.
    • The sulfonyl moiety may enhance solubility but reduce membrane permeability compared to the aliphatic fluorine substituent.
  • Synthesis : Prepared via hydrosulfonylation under visible light, highlighting divergent synthetic routes for fluorinated vs. sulfonylated derivatives .
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione ()
  • Structure : An imidazolidine-2,4-dione derivative with ethoxy and methoxy groups.
  • Ethoxy and methoxy groups provide steric bulk and hydrogen-bonding capacity, which may affect target selectivity compared to the fluorine’s hydrophobic interactions .
3-[4-Chloro-2-fluoro-5-(propargyloxy)phenyl]-5-isopropylideneoxazolidine-2,4-dione ()
  • Structure : Contains a propargyl ether substituent.
  • The isopropylidene substituent increases steric hindrance, which may limit conformational flexibility compared to the methyl group in the target compound .

Thiazolidine-2,4-dione Derivatives

5-(4-Fluoro-benzylidene)-thiazolidine-2,4-dione ()
  • Structure : Features a benzylidene group with a para-fluoro substitution.
  • Key Differences :
    • The aromatic benzylidene group enables π-π stacking interactions, absent in the aliphatic 2-fluoroethyl group of the target compound.
    • Demonstrated mitochondrial pyruvate carrier (MPC) inhibition, suggesting divergent biological targets compared to oxazolidinediones .
5-[2-(4-Cyanophenoxy)ethyl]thiazolidine-2,4-dione ()
  • Structure: Phenoxyethyl substitution with a cyano group.
  • Phenoxyethyl chains are common in antidiabetic agents (e.g., thiazolidinediones), indicating possible shared therapeutic applications .
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione ()
  • Structure: Incorporates an aminoethyl side chain.
  • Key Differences: The diisopropylamino group introduces basicity, enabling salt formation and improved solubility, unlike the neutral fluoroethyl group.

Preparation Methods

Reaction Mechanism and Procedure

The synthesis begins with a hydroxymethyl precursor, 5-(2-hydroxyethyl)-5-methyloxazolidine-2,4-dione. Treatment with DAST in anhydrous dichloromethane at 0–5°C initiates a dehydroxylation-fluorination cascade. The reaction typically proceeds for 2–4 hours, yielding the desired fluoroethyl derivative after aqueous workup and chromatographic purification.

Key Reaction Parameters

ParameterValue
Temperature0–5°C
SolventDichloromethane
Reaction Time2–4 hours
DAST Equivalents1.2–1.5 eq

Yield and Characterization

While explicit yield data for 4b remains undisclosed in available literature, analogous fluorinations using DAST for oxazolidine-2,4-diones report yields of 45–65%. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy:

  • ¹H NMR : A triplet at δ 4.6–4.8 ppm (J = 47 Hz) confirms the –CH₂F group, while the methyl group resonates as a singlet at δ 1.5–1.7 ppm.

  • ¹⁹F NMR : A characteristic triplet appears at δ -220 to -225 ppm, consistent with vicinal fluorine coupling.

Nucleophilic Displacement Reactions with Fluoride Ion

An alternative route involves nucleophilic displacement of leaving groups (e.g., tosylates) by fluoride ions. This method is particularly relevant for introducing fluorine into sterically accessible positions.

Tosylate Intermediate Preparation

The synthesis commences with the conversion of 5-(2-hydroxyethyl)-5-methyloxazolidine-2,4-dione to its tosylate derivative using tosyl chloride in pyridine. The tosyl group (–OTs) serves as an excellent leaving group for subsequent fluorination.

Reaction Conditions

ParameterValue
Tosylating AgentTosyl chloride (1.1 eq)
BasePyridine (3 eq)
SolventDichloromethane
Reaction Time12 hours

Fluoride Displacement

The tosylate intermediate undergoes nucleophilic substitution with tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) in polar aprotic solvents such as dimethylformamide (DMF).

Optimized Conditions

ParameterValue
Fluoride SourceKF (3 eq)
SolventDMF
Temperature80°C
Reaction Time6–8 hours

Challenges in Radiofluorination

Attempts to synthesize the ¹⁸F-labeled analog via [¹⁸F]fluoride displacement faced significant hurdles. Despite successful application in the 3-fluoropropyl congener (14–16% radiochemical yield), the 2-fluoroethyl derivative exhibited poor reactivity under identical conditions. This divergence underscores the steric and electronic constraints imposed by the ethyl spacer.

Comparative Analysis of Synthesis Pathways

The table below contrasts the two primary methods for preparing this compound:

Parameter DAST Fluorination Fluoride Displacement
Starting MaterialHydroxymethyl derivativeTosylate intermediate
Fluorine SourceDASTKF/TBAF
Reaction ConditionsMild (0–5°C)High temperature (80°C)
YieldModerate (45–65%)Not reported
ScalabilityLimited by DAST costMore scalable
ByproductsSO₂, HFTosylate residues

Challenges and Limitations

Steric Hindrance

The ethyl chain in 4b introduces steric bulk that impedes nucleophilic attack during fluoride displacement. Molecular modeling suggests that the transition state for fluorination is less accessible compared to the 3-fluoropropyl analog.

Radiofluorination Failures

Efforts to incorporate ¹⁸F via tosylate displacement failed, likely due to:

  • Short half-life of ¹⁸F (109.7 minutes), necessitating rapid reaction kinetics.

  • Competing elimination pathways under harsh conditions.

Purification Complexities

Chromatographic separation of 4b from unreacted starting materials and byproducts remains challenging due to polar functional groups. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is recommended .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-(2-fluoroethyl)-5-methyloxazolidine-2,4-dione?

  • Methodological Answer : The compound can be synthesized via alkylation of 5-methyloxazolidine-2,4-dione using 2-fluoroethyl bromide. A typical procedure involves refluxing the parent compound with anhydrous potassium carbonate in acetone, followed by dropwise addition of the alkylating agent. Post-reaction, solvent removal via distillation and purification through ether extraction or crystallization yields the product. This approach mirrors methods used for allyl derivatives (e.g., 65% yield for 3-allyl-5-methyloxazolidine-2,4-dione) . Fluorinated analogs, such as 5-(3'-fluoropropyl) derivatives, highlight the adaptability of this strategy for introducing fluorine-containing side chains .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key for identifying substituent environments. For example, methyl groups in similar oxazolidinediones resonate at δ ~1.76 ppm (1H) and ~24.9 ppm (13C), while fluorinated ethyl groups exhibit distinct splitting patterns due to coupling with fluorine .
  • UPLC-MS/HRMS : Confirms molecular weight (e.g., HRMS for a fluorinated imidazolidinedione derivative showed <2 ppm error between calculated and observed [M+H]+) .
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for 5-(4-fluorophenyl)-5-methyl-imidazolidine-2,4-dione .

Q. What is the role of the fluorine atom in modulating the compound's physicochemical properties?

  • Methodological Answer : Fluorine’s electronegativity enhances the compound’s metabolic stability and lipophilicity. Comparative studies of fluorinated vs. non-fluorinated analogs (e.g., 5-(3'-fluoropropyl) derivatives) reveal altered electronic environments, detectable via NMR downfield shifts in adjacent protons .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in alkylation steps?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to acetone, but may complicate purification.
  • Catalyst/base : Anhydrous potassium carbonate is standard, but cesium carbonate could improve nucleophilicity.
  • Temperature/time : Extended reflux (e.g., 12–24 hours) ensures complete alkylation, as seen in analogous syntheses yielding ~45–65% .
  • Stoichiometry : A 1.2–1.5 molar excess of the alkylating agent minimizes side reactions.

Q. How can discrepancies in spectral data (e.g., unexpected NMR couplings) be resolved?

  • Methodological Answer :

  • Verify solvent effects : Deuterated DMSO vs. CDCl3 can shift peaks due to hydrogen bonding .
  • Assess diastereomerism : Fluorine-induced chiral centers may split signals; use NOESY or COSY to confirm spatial arrangements.
  • Impurity checks : Compare HRMS with theoretical values (e.g., a 0.0013 Da error in [M+H]+ confirms purity) .

Q. How does substituent position (e.g., 2-fluoroethyl vs. 3-fluoropropyl) influence reactivity and bioactivity?

  • Methodological Answer :

  • Steric effects : Longer fluorinated chains (e.g., 3-fluoropropyl) may hinder ring conformation, altering metabolic pathways.
  • Electronic effects : Proximity of fluorine to the oxazolidinedione ring increases electron-withdrawing effects, potentially enhancing hydrogen-bonding interactions in biological targets. Comparative SAR studies of fluorophenyl vs. fluoroalkyl derivatives (e.g., anti-hyperglycemic activity in thiazolidinediones) provide a template for such analyses .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :

  • Liquid-liquid extraction : Use ether or ethyl acetate to separate the product from polar byproducts.
  • Distillation : Remove low-boiling-point impurities under reduced pressure (e.g., 88–90°C for allyl derivatives) .
  • Crystallization : Ethanol or acetone/water mixtures yield high-purity solids, as shown for imidazolidinediones (25–81% yields) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione
Reactant of Route 2
5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione

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